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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
expression and purification of recombinant neuraminidase (NA), a critical target for antiviral
drug development and vaccine research. The information compiled herein is sourced from
various scientific publications and is intended to guide researchers in selecting appropriate
expression systems and purification strategies to obtain high-quality, active recombinant NA.

Introduction

Influenza virus neuraminidase is a surface glycoprotein that plays a crucial role in the viral life
cycle by facilitating the release of progeny virions from infected cells. As such, it is a primary
target for antiviral inhibitors like oseltamivir and zanamivir. The production of large quantities of
pure and active recombinant neuraminidase is essential for structural studies, drug screening,
and vaccine development. This document outlines various methods for expressing and
purifying recombinant NA, offering detailed protocols and comparative data to aid in
experimental design.

Expression Systems for Recombinant
Neuraminidase
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The choice of expression system is critical and can significantly impact the yield, solubility,

post-translational modifications (especially glycosylation), and biological activity of the
recombinant neuraminidase. Each system presents a unique set of advantages and

disadvantages.

o Bacterial Systems (e.g., E. coli): While offering rapid expression and high yields, bacterial
systems lack the machinery for proper eukaryotic post-translational modifications, such as
glycosylation. This can lead to misfolded, inactive, or insoluble protein (inclusion bodies).
The reducing environment of the bacterial cytosol is also not conducive to the formation of
disulfide bonds, which are crucial for the proper folding of neuraminidase.[1] However,
strategies to express truncated forms of NA in E. coli have been developed, yielding
functional protein after refolding from inclusion bodies.[2]

Yeast Systems (e.g., Pichia pastoris): Yeast expression systems, like P. pastoris, are a cost-
effective option for producing glycosylated proteins.[3][4] They can perform many post-
translational modifications found in higher eukaryotes and are capable of high-density
fermentation. However, a notable drawback is the potential for hyperglycosylation with high-
mannose structures, which may not be representative of the native viral protein and can
affect immunogenicity.[1][5]

Baculovirus-Insect Cell Systems (e.g., Sf9, High Five): This system is widely used for
producing complex eukaryotic proteins, including viral glycoproteins.[6][7][8][9][10][11][12] It
allows for proper protein folding, disulfide bond formation, and post-translational
modifications that are more similar to those in mammalian cells than in yeast.[10] The
baculovirus expression vector system (BEVS) is scalable and has been used for the
production of licensed vaccines.[10][13]

Mammalian Cell Systems (e.g., HEK293, CHO): Mammalian cells are the preferred system
for producing recombinant proteins that most closely mimic the native viral protein in terms of
folding, glycosylation, and biological activity.[1][14][15][16][17] Human Embryonic Kidney
(HEK) 293 cells, in particular, have been shown to produce high levels of soluble, active, and
appropriately glycosylated neuraminidase.[1][16] While this system can be more expensive
and complex to manage, it often yields the highest quality protein for structural and functional
studies.
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Quantitative Data on Recombinant Neuraminidase
Expression and Purification

The following table summarizes quantitative data from various studies to facilitate the

comparison of different expression and purification strategies.
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Abbreviations: EU (Enzyme Units), HIC (Hydrophobic Interaction Chromatography), IMAC
(Immobilized Metal Affinity Chromatography), LAK (Lock-and-Key), NA (Neuraminidase), SEC
(Size-Exclusion Chromatography).

Experimental Protocols

Protocol 1: Expression of Recombinant Neuraminidase
in HEK293-6E Cells

This protocol is adapted from a method for high-level expression of soluble neuraminidase.[1]
[16]

1. Plasmid Construction: a. Synthesize the codon-optimized gene encoding the neuraminidase
ectodomain. b. Include a C-terminal hexa-histidine (6xHis) tag for purification. c. To enhance
secretion, fuse a suitable signal peptide sequence (e.g., from a viral chemokine binding
protein) to the N-terminus of the NA sequence.[1] d. Clone the final construct into a mammalian
expression vector suitable for transient transfection (e.g., pTT5).

2. Cell Culture and Transient Transfection: a. Culture HEK293-6E cells in a suitable serum-free
suspension culture medium. b. Grow cells in shaker flasks at 37°C with 8% CO2 and agitation
(e.g., 120 rpm). c. When cells reach a density of approximately 2 x 1076 cells/mL, transfect
them with the expression plasmid using a suitable transfection reagent (e.g., polyethylenimine).
d. Continue incubation for 4-6 days post-transfection.

3. Harvest and Clarification: a. Harvest the cell culture supernatant by centrifugation (e.g., 1000
x g for 10 minutes) to pellet the cells. b. Filter the supernatant through a 0.22 um filter to
remove any remaining cells and debris.

Protocol 2: Purification of His-tagged Recombinant
Neuraminidase

This protocol describes a multi-step purification process for obtaining highly pure recombinant
neuraminidase.[1]

1. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate an IMAC column (e.g., Ni-
NTA) with binding buffer (e.g., 20 mM Tris, 500 mM NacCl, pH 7.4). b. Load the clarified
supernatant onto the column. c. Wash the column with binding buffer containing a low
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concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. d. Elute the
His-tagged neuraminidase with a linear gradient of elution buffer (e.g., 20 mM Tris, 500 mM
NaCl, 500 mM imidazole, pH 7.4). e. Collect fractions and analyze for the presence of NA by
SDS-PAGE and/or activity assay.

2. Hydrophobic Interaction Chromatography (HIC) (Optional Intermediate Step): a. Pool the
IMAC fractions containing NA and dialyze against a high-salt buffer (e.g., 20 mM Tris, 1 M
(NH4)2S04, pH 6.9). b. Load the dialyzed sample onto a HIC column (e.g., Phenyl
Sepharose). c. Elute the protein with a decreasing salt gradient (e.g., from 1 Mto O M
(NH4)2S04 in 20 mM Tris, pH 6.9). d. Collect and analyze fractions.

3. Size-Exclusion Chromatography (SEC): a. Pool the fractions containing NA from the
previous step and concentrate them. b. Equilibrate an SEC column (e.g., Superose 12) with a
suitable buffer (e.g., 20 mM Tris, 200 mM NaCl, 2 mM CacCl2, pH 7.6).[1] c. Load the
concentrated protein sample onto the column. d. Elute with the same buffer and collect
fractions corresponding to the expected molecular weight of the tetrameric neuraminidase. e.
Analyze the purity of the final protein preparation by SDS-PAGE.

Protocol 3: Neuraminidase Activity Assay (MUNANA-
based)

This fluorescence-based assay is widely used to determine the enzymatic activity of
neuraminidase.[1][20][21][22][23][24]

1. Reagents: a. Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.0-6.5.[1][23] b. Substrate: 2'-
(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA). Prepare a stock solution (e.g.,
2.5 mM in DMSO or buffer) and a working solution (e.g., 300 uM in assay buffer).[20] Protect
from light. c. Stop Solution: e.g., 1 M Glycine-NaOH, pH 10.4 or an ethanol/NaOH mixture.[23]
d. Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve.

2. Procedure: a. In a black 96-well plate, add 50 uL of the purified recombinant neuraminidase
sample (or serial dilutions) to each well. b. To initiate the reaction, add 50 pL of the 300 uM
MUNANA working solution to each well, resulting in a final concentration of 150 uM.[1] c.
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). d. Stop the reaction by
adding 100 pL of stop solution to each well. e. Measure the fluorescence using a microplate
reader with excitation at ~365 nm and emission at ~445 nm. f. Quantify the amount of released

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8538103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8538103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564701/
https://pubmed.ncbi.nlm.nih.gov/28448045/
https://www.researchgate.net/publication/295668862_Standardization_of_the_classic_MUNANA-based_neuraminidase_activity_assay_for_monitoring_anti-viral_resistance_in_influenza
https://www.researchgate.net/publication/319666360_Fluorescence-based_Neuraminidase_Inhibition_Assay_to_Assess_the_Susceptibility_of_Influenza_Viruses_to_The_Neuraminidase_Inhibitor_Class_of_Antivirals
http://www.ulab360.com/files/prod/manuals/201607/16/554359001.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8538103/
https://www.researchgate.net/publication/319666360_Fluorescence-based_Neuraminidase_Inhibition_Assay_to_Assess_the_Susceptibility_of_Influenza_Viruses_to_The_Neuraminidase_Inhibitor_Class_of_Antivirals
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564701/
https://www.researchgate.net/publication/319666360_Fluorescence-based_Neuraminidase_Inhibition_Assay_to_Assess_the_Susceptibility_of_Influenza_Viruses_to_The_Neuraminidase_Inhibitor_Class_of_Antivirals
https://pmc.ncbi.nlm.nih.gov/articles/PMC8538103/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

4-MU by comparing the fluorescence values to a 4-MU standard curve. g. One enzyme unit

(EV) is often defined as the amount of enzyme that releases 1 nmol of 4-MU per minute under
the specified assay conditions.

Visualizations

Experimental Workflow for Recombinant Neuraminidase
Expression and Purification
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Caption: A generalized workflow for the expression and purification of recombinant
neuraminidase.

Logic Diagram for Selecting a Neuraminidase
Expression System
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Caption: A decision-making flowchart for selecting an appropriate neuraminidase expression
system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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